2-Fluoro-5-(methylthio)benzonitrile
Description
2-Fluoro-5-(methylthio)benzonitrile is a fluorinated benzonitrile derivative featuring a fluorine atom at the 2-position and a methylthio (-SCH₃) group at the 5-position of the aromatic ring. The compound belongs to a class of benzonitriles widely studied for their utility in pharmaceutical and agrochemical synthesis. The nitrile group (-CN) provides a versatile handle for further functionalization, while the fluorine and methylthio substituents modulate electronic and steric properties, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C8H6FNS |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-fluoro-5-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6FNS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4H,1H3 |
InChI Key |
FWKGOPOAFONVCR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substituent at the 5-position critically impacts the compound’s electronic profile and steric bulk. Key comparisons include:
- Methylthio vs. Methyl : The -SCH₃ group is more polarizable and electron-rich than -CH₃, enhancing nucleophilic aromatic substitution reactivity. It also introduces mild steric hindrance compared to -CF₃ .
- Methylthio vs. Methylthio’s donating nature may stabilize adjacent electrophilic centers .
Physical and Chemical Properties
- Molecular Weight : Calculated as 167.19 g/mol (C₈H₆FNS), higher than 2-fluoro-5-methylbenzonitrile (135.14 g/mol) due to sulfur .
- Solubility : Methylthio’s moderate polarity may improve solubility in organic solvents compared to -CF₃ derivatives.
- Stability : Thioethers are prone to oxidation to sulfoxides or sulfones under oxidative conditions, a consideration in storage and reactivity .
Toxicity and Metabolic Considerations
- Methylthio Group : Sulfur-containing compounds may undergo hepatic oxidation to sulfoxides, requiring metabolic stability studies.
- Fluorine : Enhances metabolic resistance by blocking cytochrome P450 oxidation sites, a common feature in fluorinated pharmaceuticals .
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